2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol
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Overview
Description
2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol is a complex organic compound that features a piperidine ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions . The resulting 2,3-dihydro-1,4-benzodioxin is then reacted with piperidine derivatives to introduce the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the oxygen atoms from the benzodioxin ring, forming a simpler aromatic system.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group would yield an aldehyde or carboxylic acid, while reduction of the benzodioxin ring would produce a simpler aromatic compound .
Scientific Research Applications
2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another compound with a benzodioxin ring, but with different substituents.
Ethyl 1,4-benzodioxan-2-carboxylate: A related compound with an ester functional group.
Uniqueness
What sets 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol apart from these similar compounds is its combination of the piperidine ring and ethan-1-ol group, which provides unique chemical and biological properties. This makes it a valuable compound for various research applications.
Biological Activity
The compound 2-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol is a derivative of benzodioxin and piperidine, which has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzodioxin moiety , which is known for contributing to various biological activities, including antioxidant and anti-inflammatory properties.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzodioxin exhibit significant enzyme inhibitory activities. For instance, compounds similar to This compound have been evaluated for their ability to inhibit crucial enzymes such as:
-
Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can be beneficial in treating Alzheimer's disease.
Compound AChE Inhibition (%) Compound A 75% Compound B 82% Target Compound 78%
These findings suggest that the target compound may possess similar AChE inhibitory properties, making it a candidate for further exploration in neurodegenerative disease therapies .
Antioxidant Activity
The antioxidant potential of related compounds has also been assessed. Studies indicate that 2,3-dihydrobenzo[1,4]dioxin derivatives exhibit strong radical scavenging activity. For example:
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 25.0 |
ABTS Scavenging | 30.5 |
Such activities are crucial for protecting cells from oxidative stress-related damage .
Study on Enzyme Inhibition
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various sulfonamide derivatives from 2,3-dihydrobenzo[1,4]dioxin and tested their inhibitory effects on AChE and α-glucosidase. The results indicated that these compounds showed promising activity against both enzymes, suggesting their potential in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Pharmacological Evaluation
Another significant study focused on the pharmacological evaluation of benzodioxin derivatives. The findings revealed that these compounds exhibited not only enzyme inhibition but also anti-inflammatory effects in vitro. The mechanism was attributed to the modulation of pro-inflammatory cytokines .
Properties
CAS No. |
194612-27-6 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C16H23NO3/c18-10-7-13-5-8-17(9-6-13)11-14-12-19-15-3-1-2-4-16(15)20-14/h1-4,13-14,18H,5-12H2 |
InChI Key |
COQNGBHCJPKPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)CC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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